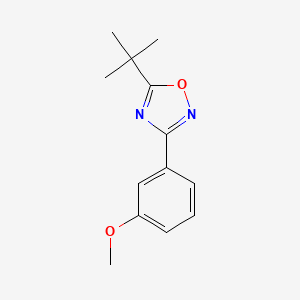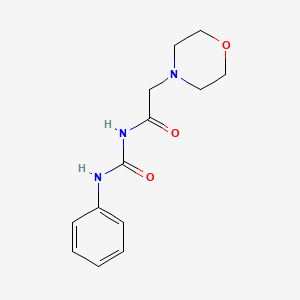![molecular formula C17H25N3O4 B4237451 Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione](/img/structure/B4237451.png)
Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione
概要
説明
Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinedione core, which is a versatile scaffold in medicinal chemistry, and a dimethylamino group, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione typically involves multiple steps. One common route includes the reaction of 4-(dimethylamino)aniline with a suitable propylating agent to introduce the propyl group. This intermediate is then reacted with a pyrrolidinedione derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The pyrrolidinedione core may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
4-(dimethylamino)phenyl derivatives: Compounds with similar structures but different functional groups.
Pyrrolidinedione derivatives: Compounds with variations in the substituents on the pyrrolidinedione core.
Uniqueness
Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research.
特性
IUPAC Name |
acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.C2H4O2/c1-4-9-18-14(19)10-13(15(18)20)16-11-5-7-12(8-6-11)17(2)3;1-2(3)4/h5-8,13,16H,4,9-10H2,1-3H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBFHUSMZNHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione](/img/structure/B4237393.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4237406.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B4237413.png)
![5-[(2-Bromophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4237433.png)
![3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4237438.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4237441.png)
![methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B4237445.png)
![4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B4237465.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4237481.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4237493.png)
![N-(5-chloro-2-methoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B4237499.png)
